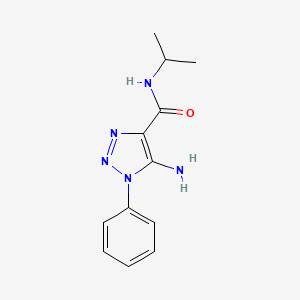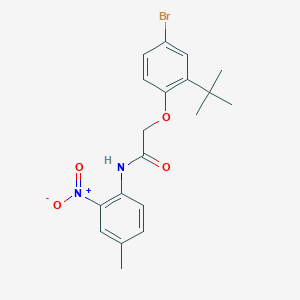
4-(butyrylamino)-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butyrylamino)-N-methyl-N-phenylbenzamide, also known as BPNM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known for their diverse biological activities. BPNM has been shown to have a number of interesting properties, including the ability to modulate the activity of certain enzymes and receptors in the body. In
Wirkmechanismus
The exact mechanism of action of 4-(butyrylamino)-N-methyl-N-phenylbenzamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors in the body. For example, 4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to bind to the active site of HDAC6, preventing it from deacetylating its target proteins. This leads to an accumulation of acetylated proteins, which can have a variety of downstream effects on cellular processes. 4-(butyrylamino)-N-methyl-N-phenylbenzamide has also been shown to bind to the sigma-1 receptor, although the exact nature of this interaction is still being studied.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects, depending on the specific target it is acting on. For example, inhibition of HDAC6 by 4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to lead to an accumulation of acetylated tubulin, which can affect microtubule dynamics and cell motility. 4-(butyrylamino)-N-methyl-N-phenylbenzamide has also been shown to modulate the activity of the sigma-1 receptor, which can affect a variety of physiological processes including pain perception, cell survival, and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(butyrylamino)-N-methyl-N-phenylbenzamide in lab experiments is its specificity for certain targets. Because 4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to selectively inhibit HDAC6 and modulate the activity of the sigma-1 receptor, it can be a useful tool for studying the specific roles of these targets in various cellular processes. However, one limitation of using 4-(butyrylamino)-N-methyl-N-phenylbenzamide is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the concentrations used in experiments are not toxic to cells or animals.
Zukünftige Richtungen
There are a number of interesting future directions for research on 4-(butyrylamino)-N-methyl-N-phenylbenzamide. One area of focus is on the development of more potent and selective inhibitors of HDAC6. 4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to be a useful tool compound for studying HDAC6, but more potent and selective inhibitors could have therapeutic potential for a variety of diseases. Another area of focus is on the development of more specific ligands for the sigma-1 receptor. 4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to modulate the activity of this receptor, but more specific ligands could help to better understand the physiological roles of this receptor in the body. Finally, there is potential for the development of 4-(butyrylamino)-N-methyl-N-phenylbenzamide as a therapeutic agent for certain diseases, although more research is needed to fully understand its safety and efficacy in vivo.
Synthesemethoden
4-(butyrylamino)-N-methyl-N-phenylbenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzoic acid with butyryl chloride to form 4-butyrylamino benzoic acid. This intermediate is then condensed with N-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(butyrylamino)-N-methyl-N-phenylbenzamide. The final product can then be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(butyrylamino)-N-methyl-N-phenylbenzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the primary uses of 4-(butyrylamino)-N-methyl-N-phenylbenzamide is as a tool compound to study the activity of certain enzymes and receptors in the body. For example, 4-(butyrylamino)-N-methyl-N-phenylbenzamide has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which has been implicated in a number of diseases including cancer and neurodegenerative disorders. 4-(butyrylamino)-N-methyl-N-phenylbenzamide has also been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception and cell survival.
Eigenschaften
IUPAC Name |
4-(butanoylamino)-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17(21)19-15-12-10-14(11-13-15)18(22)20(2)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLOSFFONUZSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)


![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)


![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)
![3-bromo-4-methyl-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B5100462.png)


![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
amine oxalate](/img/structure/B5100504.png)